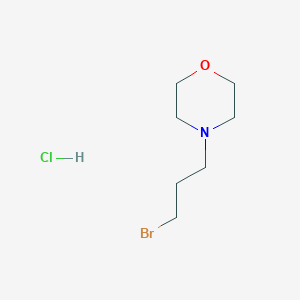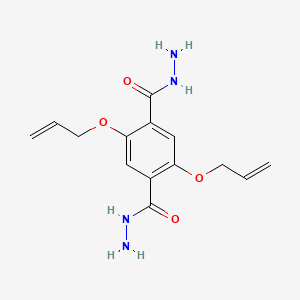
2,5-Bis(allyloxy)terephthalohydrazide
Descripción general
Descripción
2,5-Bis(allyloxy)terephthalohydrazide is a benzene building block substituted with two allyloxy groups and two hydrazides. This compound is known for its applications in the synthesis of covalent organic frameworks (COFs) and its use in various industrial and scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Bis(allyloxy)terephthalohydrazide involves the reaction of 2,5-dihydroxyterephthalic acid with allyl bromide in the presence of a base to form 2,5-bis(allyloxy)terephthalic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Types of Reactions:
Condensation Reactions: The hydrazide groups in this compound react with aldehyde derivatives to form COFs with hydrazone linkages.
Radical Polymerization: The allyloxy groups allow the resulting COFs to be further functionalized with alkenes such as poly(ethylene glycol) methyl ether methacrylate via radical polymerization.
Common Reagents and Conditions:
Aldehyde Derivatives: Used in condensation reactions to form hydrazone linkages.
Poly(ethylene glycol) Methyl Ether Methacrylate: Used in radical polymerization to functionalize COFs.
Major Products:
Covalent Organic Frameworks (COFs): Formed through condensation reactions with aldehyde derivatives.
Functionalized COFs: Resulting from radical polymerization with alkenes.
Aplicaciones Científicas De Investigación
2,5-Bis(allyloxy)terephthalohydrazide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Bis(allyloxy)terephthalohydrazide involves its ability to form stable hydrazone linkages through condensation reactions with aldehyde derivatives. The allyloxy groups provide sites for further functionalization, allowing the formation of complex and functional COFs. These COFs can interact with various molecular targets, such as mercury ions, through specific binding interactions .
Comparación Con Compuestos Similares
- 2,5-Diallyloxybenzene-1,4-dicarbohydrazide
- 2,5-Bis(prop-2-en-1-yloxy)benzene-1,4-dicarbohydrazide
Comparison: 2,5-Bis(allyloxy)terephthalohydrazide is unique due to its dual functionality, possessing both allyloxy and hydrazide groups. This dual functionality allows it to participate in a wider range of chemical reactions and form more complex and functional COFs compared to similar compounds .
Propiedades
IUPAC Name |
2,5-bis(prop-2-enoxy)benzene-1,4-dicarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-3-5-21-11-7-10(14(20)18-16)12(22-6-4-2)8-9(11)13(19)17-15/h3-4,7-8H,1-2,5-6,15-16H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBXIOUJGPOHOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1C(=O)NN)OCC=C)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


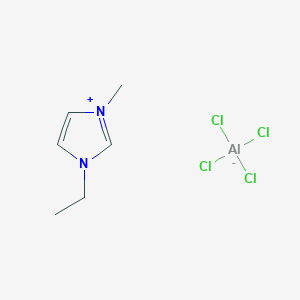
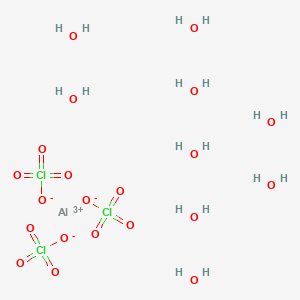
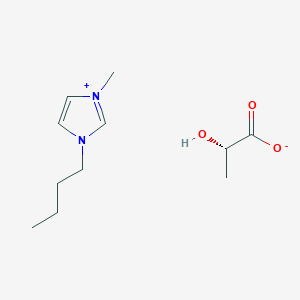

![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)

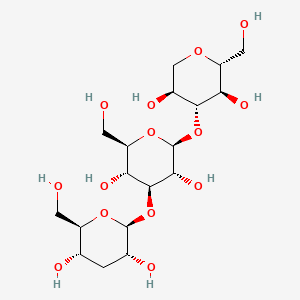
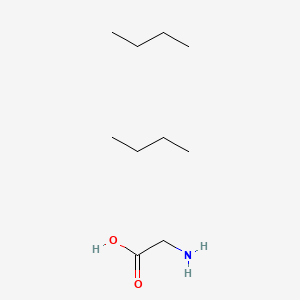
![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)


![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

